3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride
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Overview
Description
3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H11NO2·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an aminomethyl group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride typically involves the reaction of naphthalene derivatives with aminomethylating agents. One common method is the reaction of 1-naphthoic acid with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Naphthalene-1,3-dicarboxylic acid.
Reduction: 3-(Hydroxymethyl)naphthalene-1-carboxylic acid.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially affecting their function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylic acid: Lacks the aminomethyl group, making it less reactive in certain substitution reactions.
3-(Hydroxymethyl)naphthalene-1-carboxylic acid: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.
Naphthalene-1,3-dicarboxylic acid: Contains an additional carboxylic acid group, affecting its acidity and solubility.
Uniqueness
3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride is unique due to the presence of both an aminomethyl group and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in scientific research.
Properties
IUPAC Name |
3-(aminomethyl)naphthalene-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15;/h1-6H,7,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYOGFGCTWBAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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